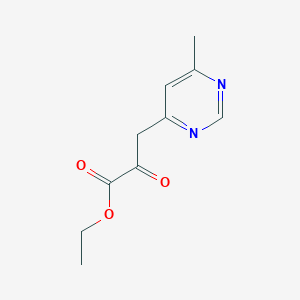

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate

CAS No.:

Cat. No.: VC15968680

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O3 |

|---|---|

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate |

| Standard InChI | InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)5-8-4-7(2)11-6-12-8/h4,6H,3,5H2,1-2H3 |

| Standard InChI Key | ZVKUSZSQNFVRNJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)CC1=NC=NC(=C1)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name, ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate, reflects its functional groups and substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| Canonical SMILES | CCOC(=O)C(=O)CC1=NC=NC(=C1)C |

| InChI Key | ZVKUSZSQNFVRNJ-UHFFFAOYSA-N |

| PubChem CID | 101634257 |

The pyrimidine ring’s nitrogen atoms at positions 1 and 3 contribute to its aromaticity and potential for hydrogen bonding, while the methyl and ester groups influence its solubility and reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate likely follows methodologies analogous to those used for related β-ketoesters. A plausible route involves:

-

Condensation Reactions: Reacting 6-methylpyrimidine-4-carbaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide).

-

Knoevenagel Condensation: This method is widely employed for synthesizing α,β-unsaturated carbonyl compounds, which could be adapted for this compound.

Example Conditions:

-

Catalyst: Sodium ethoxide ()

-

Solvent: Anhydrous ethanol

-

Temperature: Reflux at 78°C

Mechanistic Insights

The reaction proceeds via deprotonation of ethyl acetoacetate to form an enolate, which attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketoester .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and ketone groups. Limited solubility in water ().

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-(6-methylpyrimidin-4-yl)-2-oxopropanoic acid .

Spectroscopic Data

-

IR Spectroscopy: Peaks at (ester C=O) and (ketone C=O).

-

NMR:

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume